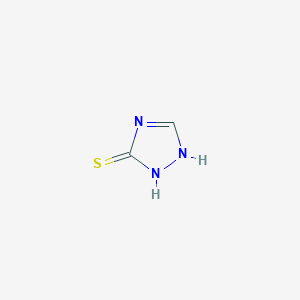
1H-1,2,4-Triazole-3-thiol
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The synthesis of 1,2,4-triazole systems involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Sc1nc[nH]n1 . Its empirical formula is C2H3N3S, and it has a molecular weight of 101.13 .
Chemical Reactions Analysis
This compound forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Physical And Chemical Properties Analysis
This compound has a melting point of 221-224 °C (lit.) . It is soluble in water up to 50 g/L .
Applications De Recherche Scientifique
As a Component in Supramolecular Nanotubes : 1H-1,2,4-Triazole-3-thiol (H2trzS) has been utilized to create a unique inorganic-organic hybrid supramolecular nanotube. This nanotube, constructed from novel Ni5-substituted polyoxotungstates, shows high chemical stability and proton-conducting properties (Cao et al., 2015).
In Antitumor Applications : New derivatives of 1,2,4-triazole have been synthesized and found to have antitumor properties. These derivatives are modifications of 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols and have been studied for their biological activity (Ovsepyan et al., 2018).
In the Development of New Drugs : this compound is part of a larger family of triazoles that has been studied extensively for their potential in developing new drugs with diverse biological activities. These activities include anti-inflammatory, antimicrobial, and antitumoral properties, among others (Ferreira et al., 2013).
In Synthesis of Organic Compounds : The compound has been used in the synthesis of new derivatives with predicted pharmacological activity. These new derivatives have been studied for their physical and chemical properties, as well as for potential pharmacological activities (Khilkovets, 2021).
In Biological Activity Prediction and Theoretical Studies : 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, a derivative of this compound, has been synthesized and its biological activities explored theoretically, including its potential as a cyclin-dependent kinase 5 enzyme inhibitor (Srivastava et al., 2016).
In Synthesis of Metal Complexes : The compound has been used in the synthesis of metal complexes with various metals like Co(II), Ni(II), Zn(II), and Cd(II). These complexes have been characterized and their properties studied for various applications (Gabryszewski, 2001).
Mécanisme D'action
Target of Action
1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It is capable of binding in the biological system with a variety of enzymes and receptors . It has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .
Mode of Action
The compound exhibits tautomerism in solution . Tautomers are isomers of a compound that readily interconvert by the movement of an atom or a bond in a molecule. This property allows the compound to interact with its targets in different ways, leading to a variety of effects.
Biochemical Pathways
This compound forms novel luminescent polymers with cadmium (II) salts . This suggests that it may interact with metal ions in the body, potentially affecting metal-dependent biochemical pathways.
Pharmacokinetics
It is soluble in water , which suggests that it may have good bioavailability. It undergoes regioselective S-alkylation to form a series of S-substituted derivatives , indicating that it may be metabolized in the body
Result of Action
Triazole compounds, in general, have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Its tautomeric property may also be influenced by the pH of the environment.
Safety and Hazards
1H-1,2,4-Triazole-3-thiol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
1H-1,2,4-Triazole-3-thiol interacts with various enzymes, proteins, and other biomolecules. It forms novel luminescent polymers with cadmium (II) salts The nature of these interactions is complex and involves a variety of biochemical reactions
Cellular Effects
Derivatives of this compound have shown significant cytotoxicity against human melanoma, human triple-negative breast cancer, and pancreatic carcinoma cell lines
Molecular Mechanism
It is known to undergo regioselective S-alkylation to form a series of S-substituted derivatives . These derivatives may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on the binding interactions of this compound with biomolecules are lacking.
Propriétés
IUPAC Name |
1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062894 | |
| Record name | 1,2,4-Triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3179-31-5 | |
| Record name | 3-Mercapto-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Triazole-3-thiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1H-1,2,4-Triazole-3-thiol?
A1: this compound has the molecular formula C2H3N3S and a molecular weight of 101.13 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Commonly employed techniques include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]
Q3: What are the typical spectral features observed in the IR spectrum of this compound?
A3: The IR spectrum of this compound exhibits characteristic bands corresponding to N-H stretching, C=N stretching, C-S stretching, and ring vibrations. These distinct bands assist in identifying and confirming the presence of specific functional groups within the molecule. [, ]
Q4: How does this compound perform as a component in blend membranes for Proton Exchange Membrane Fuel Cells (PEMFCs)?
A4: When incorporated into blend membranes containing sulfonated PEEK, this compound demonstrates promising proton conductivity, especially at low relative humidity. This enhanced conductivity is attributed to the presence of the triazole moiety. Notably, blend membranes with a specific ratio of basic (-NH) to acidic (-SO3H) groups (1.7) exhibit superior performance, achieving a proton conductivity of 7 mS.cm-1 at 140 °C and low relative humidity. [, ]
Q5: What is the role of this compound in the synthesis of silica hybrids?
A5: this compound serves as a bifunctional organic precursor in the sol-gel synthesis of silica hybrids. It reacts with tetraethoxysilane (TEOS) or polymethylhydrosiloxane (PMHS), leading to the formation of Si-N and Si-S bridges within the hybrid network. These materials exhibit mesoporosity and interesting optical and magnetic properties, making them promising for various applications. [, ]
Q6: How does this compound contribute to enhanced CO2 photoreduction in plasmonic nanocomposites?
A6: this compound plays a crucial dual role in constructing chemically bonded plasmonic Au NPs/ZIF-67 nanocomposites for efficient CO2 photoreduction. Firstly, it acts as a capping agent, stabilizing the Au nanoparticles. Secondly, it functions as a molecular linker, facilitating the growth of the ZIF-67 structure on the Au NP surface. This chemical bonding at the interface enhances electron transfer, resulting in outstanding photocatalytic activity with a high methanol production rate under sunlight irradiation. []
Q7: How is this compound employed in the development of electrochemical sensors?
A7: this compound is utilized as a modifying agent for electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. For instance, modifying a glassy carbon electrode with this compound creates a sensor capable of detecting phenol in water samples with high sensitivity. This modification significantly amplifies the anodic peak current, enabling trace-level detection of phenol. [, ]
Q8: Can this compound be used to detect heavy metals?
A8: Research indicates that a glassy carbon electrode modified with this compound can effectively detect trace amounts of lead ions in acetate buffer solutions. This highlights the potential of this compound in developing sensitive and selective electrochemical sensors for heavy metal detection in various matrices. []
Q9: How does this compound coordinate with metal ions?
A9: this compound acts as a versatile ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms. It exhibits various coordination modes, including monodentate, bidentate, tridentate, and even quadridentate, leading to diverse structural architectures in metal complexes. [, ]
Q10: Can you provide examples of metal complexes involving this compound and their potential applications?
A10: this compound forms complexes with various metal ions, including cadmium(II), cobalt(II), nickel(II), zinc(II), copper(I), and others. These complexes exhibit interesting structural diversity and properties, such as luminescence, making them potential candidates for applications in areas like light-emitting devices or sensors. [, , ]
Q11: How is computational chemistry employed in understanding the properties of this compound?
A11: Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry, predict vibrational frequencies, and investigate electronic properties of this compound. This approach aids in rationalizing experimental data and understanding the compound's behavior at a molecular level. []
Q12: Can computational methods predict the SERS enhancement of Raman reporters like this compound?
A12: Yes, computational studies have shown a correlation between theoretically calculated enhancement factors and experimental observations for SERS. This suggests the potential of using computational methods to predict the sensitivity of different Raman reporters, including this compound, in SERS applications. []
Q13: Does this compound exhibit any biological activity?
A13: Derivatives of this compound have shown promising antimicrobial and antioxidant activities in vitro. These findings suggest the potential of this scaffold for developing novel therapeutic agents. []
Q14: What is the role of this compound in boron neutron capture therapy research?
A14: Boronated this compound (B-TZT) has been investigated for its potential in boron neutron capture therapy for malignant melanoma. Studies in mice have shown promising tumor uptake and retention of B-TZT, suggesting its potential as a boron delivery agent for this therapeutic approach. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



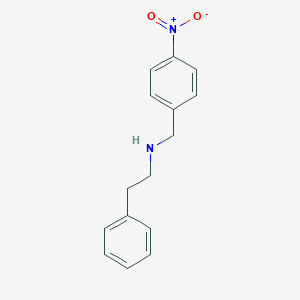
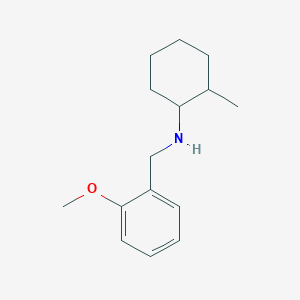
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
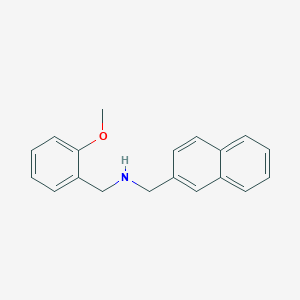
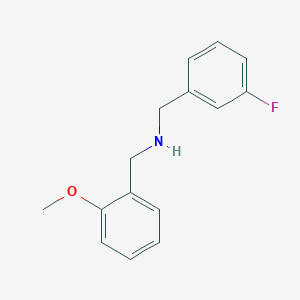
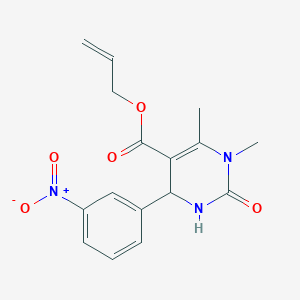
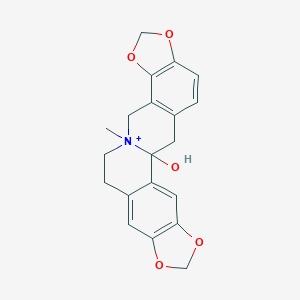
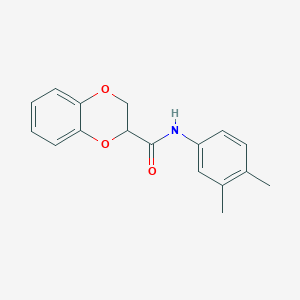
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)



![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
